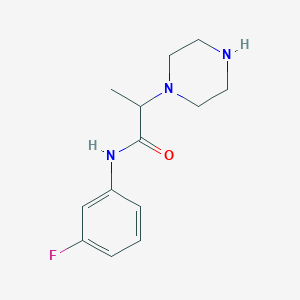

N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-piperazin-1-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O/c1-10(17-7-5-15-6-8-17)13(18)16-12-4-2-3-11(14)9-12/h2-4,9-10,15H,5-8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGIBILRUDDOAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)F)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications, particularly in the realm of neuropharmacology. This article delves into the biological activity of this compound, focusing on its interactions with neurotransmitter receptors, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₈FN₃O. The compound features a piperazine moiety, which is prevalent in many biologically active substances. The fluorine atom on the aromatic ring is believed to enhance both the lipophilicity and biological activity of the compound, potentially allowing for improved receptor interactions.

The primary biological activity of this compound is linked to its interactions with various neurotransmitter receptors, particularly serotonin and dopamine receptors. Compounds with similar structures have been shown to influence mood and behavior, suggesting that this compound may have applications in treating psychiatric disorders.

Binding Affinity Studies

Preliminary studies indicate that this compound exhibits binding affinity for several receptors:

| Receptor | Binding Affinity (Ki) | Notes |

|---|---|---|

| 5-HT1A | TBD | Potential anxiolytic effects |

| D2 | TBD | Implications for antipsychotic activity |

| TRPV1 | TBD | Possible analgesic properties |

These binding affinities are crucial for understanding the compound's mechanism of action and therapeutic potential.

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that modifications to the piperazine and phenyl rings can significantly affect biological activity. For instance, similar compounds with variations in halogen substitutions (e.g., chlorine instead of fluorine) exhibit different receptor affinities and biological effects:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-(4-fluorophenyl)-2-(piperazin-1-yl)propanamide | C₁₃H₁₈FN₃O | Similar structure, different fluorine position | Potentially similar CNS effects |

| N-(3-chlorophenyl)-2-(piperazin-1-yl)propanamide | C₁₃H₁₈ClN₃O | Chlorine instead of fluorine | Varies; may have different receptor affinities |

| N-(3-methylphenyl)-2-(piperazin-1-yl)propanamide | C₁₄H₁₉N₃O | Methyl group addition | Potentially different pharmacodynamics |

The unique substitution pattern in this compound enhances its receptor selectivity compared to its analogs.

Case Studies and Research Findings

Recent studies have explored the anticonvulsant properties of compounds structurally related to this compound. For example, a related compound was evaluated for its efficacy in maximal electroshock seizure (MES) and subcutaneous metrazol (scMET) seizure tests. The findings indicated significant anticonvulsant activity at specific dosages, suggesting a potential therapeutic application for seizure disorders .

Moreover, research has highlighted the role of fluorinated piperazine derivatives in enhancing pharmacokinetic properties, such as oral absorption and bioavailability. The incorporation of fluorine has been shown to reduce the pKa of compounds, thereby improving their pharmacological profiles .

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide has been explored for its role as a pharmacophore in the development of new drugs targeting various receptors. Specifically, it has been identified as a promising candidate for modulating the transient receptor potential vanilloid 1 (TRPV1) channel, which is significant in pain perception.

Case Study: TRPV1 Antagonism

A study highlighted the structure-activity relationship (SAR) of various piperazine derivatives, including this compound. The compound demonstrated potent antagonistic activity against TRPV1, which is crucial for developing analgesics. The binding affinity and selectivity were significantly enhanced through structural modifications, making it a valuable lead compound for further drug development .

Pain Management

The compound's ability to act as a TRPV1 antagonist positions it as a candidate for pain management therapies. TRPV1 is implicated in nociception, and antagonists can provide relief from chronic pain conditions.

Analgesic Activity

In preclinical models, this compound exhibited strong analgesic properties. For instance, it was shown to significantly alleviate neuropathic pain in rat models without the typical side effects associated with traditional analgesics . This suggests that the compound could be developed into a novel therapeutic agent for chronic pain management.

Neuropharmacology

Beyond its analgesic properties, this compound has been investigated for its neuroprotective effects. Piperazine derivatives are known to cross the blood-brain barrier (BBB), making them suitable candidates for treating central nervous system (CNS) disorders.

Neuroprotective Effects

Recent research has indicated that piperazine derivatives can enhance synaptic function and protect against neurodegenerative processes. For example, modifications of this compound have been linked to improved outcomes in models of Alzheimer's disease by promoting synaptic integrity and function . This highlights the potential of this compound in developing treatments for neurodegenerative diseases.

Summary of Findings

The applications of this compound span several therapeutic areas:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

Table 1: Key Structural Analogs and Their Properties

Impact of Fluorine Substitution

- Positional Isomerism: The meta-fluoro substitution in this compound contrasts with para-fluoro analogs like para-fluorofentanyl. In opioid derivatives, meta-fluoro substitution reduces μ-opioid receptor binding compared to para-fluoro isomers, suggesting similar trends may apply to non-opioid targets .

- Lipophilicity : Fluorine increases lipophilicity (logP), improving blood-brain barrier penetration. This property is critical for CNS-targeting drugs but may also enhance toxicity risks, as seen in fluorofentanyl analogs .

Piperazine as a Pharmacophore

Piperazine is a common motif in drug design due to its ability to:

Enhance solubility via basic nitrogen atoms.

Serve as a spacer to optimize receptor-ligand interactions.

Modulate pharmacokinetics (e.g., half-life).

For example, Compound 4l (benzothiazol-piperazine) showed antiproliferative activity but lacked HIV selectivity, likely due to bulkier substituents reducing target specificity . In contrast, simpler piperazine-propanamide structures (e.g., the target compound) may offer better receptor compatibility.

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide?

- Methodological Answer : Solid-phase synthesis is a robust approach for preparing structurally similar compounds. For example, 3-(3-fluorophenyl)propanamide derivatives can be synthesized via coupling reactions using resin-bound intermediates, followed by purification via silica gel chromatography (e.g., using DCM/MeOH gradients) . Alternatively, solution-phase synthesis may employ coupling reagents like HATU to activate carboxylic acids for amide bond formation, as seen in analogous propanamide syntheses . Structural confirmation requires NMR (¹H/¹³C) and HRMS to verify the piperazine and fluorophenyl moieties .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H-NMR (to confirm aromatic protons at δ ~6.8–7.4 ppm for the 3-fluorophenyl group and piperazine protons at δ ~2.5–3.5 ppm) and ¹³C-NMR (to identify carbonyl carbons at ~170 ppm). HRMS should match the theoretical molecular weight (e.g., [M+H]⁺ for C₁₃H₁₇FN₃O: calc. 266.1409) . Purity can be assessed via HPLC with UV detection (≥95% purity recommended for biological assays) .

Advanced Research Questions

Q. What strategies can address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). For example, antiproliferative activity should be tested across multiple cancer cell lines (e.g., MCF-7, HeLa) with standardized protocols (e.g., MTT assay at 48–72 hours). Control experiments must include purity verification (HPLC) and solubility assessments (DMSO/PBS) to rule out artifacts . Cross-laboratory validation using shared reference samples is critical .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Methodological Answer : Systematic modifications to the piperazine and fluorophenyl groups can elucidate key pharmacophores. For example:

- Replace the 3-fluorophenyl with other halogenated aryl groups (e.g., 4-chlorophenyl) to assess halogen effects on receptor binding .

- Vary the piperazine substitution (e.g., methylpiperazine) to study steric and electronic influences .

- Evaluate metabolic stability via liver microsome assays and correlate with logP values (calculated via software like ChemAxon) .

Q. What experimental designs are suitable for investigating the mechanism of action of this compound?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .

- Functional Assays : For opioid receptor hypotheses (given structural similarity to fluorofentanyl derivatives), conduct competitive binding assays with radiolabeled ligands (e.g., [³H]naloxone) in neuronal cell membranes .

- Pathway Analysis : RNA sequencing or phosphoproteomics in treated cells (e.g., 24-hour exposure) can identify dysregulated pathways (e.g., apoptosis, MAPK signaling) .

Data Analysis and Validation

Q. How should researchers validate computational docking predictions for this compound?

- Methodological Answer :

- Perform molecular docking against hypothesized targets (e.g., opioid receptors, kinases) using software like AutoDock Vina.

- Validate top poses via site-directed mutagenesis (e.g., mutating key receptor residues like Asp147 in the μ-opioid receptor) .

- Compare docking scores with experimental IC₅₀ values from functional assays to assess correlation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.